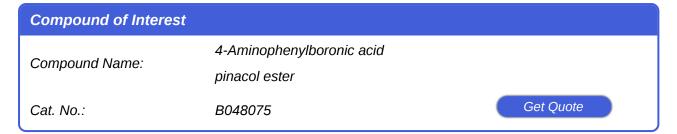


Spectroscopic Profile of 4-Aminophenylboronic Acid Pinacol Ester: A Technical Guide

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This technical guide provides a comprehensive overview of the spectral data for **4-Aminophenylboronic acid pinacol ester** (also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline), a key building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The structural integrity and purity of **4-Aminophenylboronic acid pinacol ester** are confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.63	d	8.0	2H	Ar-H (ortho to - B(pin))
6.65	d	8.0	2H	Ar-H (ortho to - NH ₂)
3.83	br s	-	2H	-NH ₂
1.32	S	-	12H	-C(CH ₃) ₂

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
150.4	С-В
146.9	C-NH ₂
136.3	Ar-CH
114.3	Ar-CH
83.4	-O-C(CH ₃) ₂
24.8	-C(CH ₃) ₂

Infrared (IR) Spectroscopy

The IR spectrum of **4-Aminophenylboronic acid pinacol ester** displays characteristic absorption bands corresponding to its key functional groups.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3485, 3398	Strong	N-H stretching (asymmetric and symmetric)
2978	Medium-Strong	C-H stretching (aliphatic)
1620	Strong	N-H bending (scissoring)
1518	Strong	C=C stretching (aromatic ring)
1358	Strong	B-O stretching
1280	Medium	C-N stretching
1144	Strong	C-O stretching
848	Strong	C-H out-of-plane bending (para-substituted ring)

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

Technique	Ionization Mode	[M+H]+ (m/z)
Electrospray Ionization (ESI)	Positive	220.1

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below. These protocols are representative of standard analytical practices for solid organic compounds.

NMR Spectroscopy

Sample Preparation:

 Approximately 10-20 mg of the solid 4-Aminophenylboronic acid pinacol ester was accurately weighed.



- The sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- The solution was then transferred to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A 400 MHz NMR spectrometer.
- ¹H NMR: Spectra were acquired with a sufficient number of scans to achieve a good signalto-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
- ¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid 4-Aminophenylboronic acid pinacol ester was placed directly onto the diamond crystal of the ATR accessory.
- Pressure was applied using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Parameters: The spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:



- A dilute solution of 4-Aminophenylboronic acid pinacol ester was prepared by dissolving a small amount of the solid in a suitable solvent, such as methanol or acetonitrile.
- The solution was further diluted to a final concentration of approximately 1-10 μg/mL.

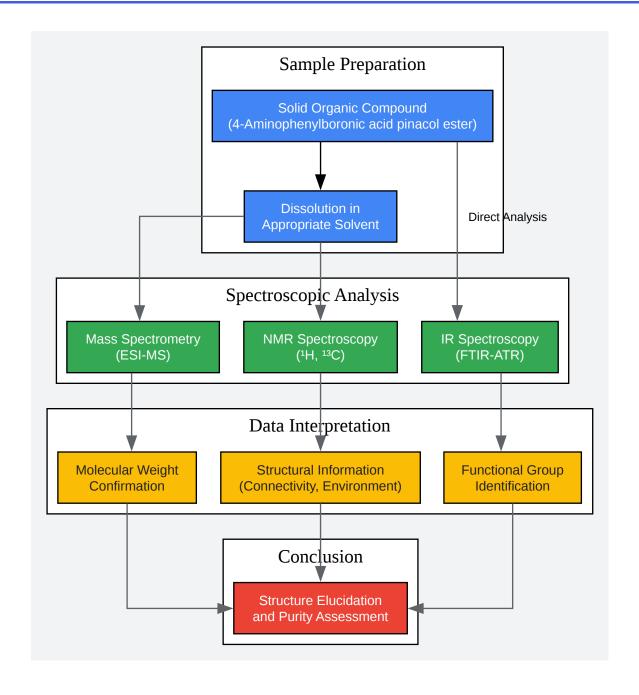
Data Acquisition:

- Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Mode: The analysis was performed in positive ion mode.
- Method: The prepared solution was introduced into the ESI source via direct infusion or after separation by liquid chromatography. The mass-to-charge ratio (m/z) of the resulting ions was recorded.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **4-Aminophenylboronic acid pinacol ester**.





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Caption: General workflow for spectroscopic analysis of an organic compound.

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